molecular formula C28H18F2O B095658 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran CAS No. 18749-93-4

2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran

Cat. No. B095658
CAS RN: 18749-93-4
M. Wt: 408.4 g/mol
InChI Key: ADODTHGFLQIAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran is a synthetic compound that belongs to the class of diphenylfurans. It is commonly known as BFF or FFB, and it has gained significant attention in the scientific community due to its potential applications in various fields, including material science, medicinal chemistry, and organic electronics.

Mechanism Of Action

The mechanism of action of 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body, leading to a range of biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the immune system and to have potential as a treatment for autoimmune diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran in lab experiments include its ease of synthesis, high purity, and stability. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran. These include:
1. Further investigation of its potential as an anticancer agent and as a modulator of the immune system.
2. Exploration of its potential as a high-performance transistor material for use in organic electronics.
3. Investigation of its potential as a building block for the synthesis of new conjugated polymers and organic semiconductors.
4. Further studies on its mechanism of action and its biochemical and physiological effects.
In conclusion, 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran is a synthetic compound with potential applications in various scientific fields. Its ease of synthesis, high purity, and stability make it an attractive candidate for use in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in different areas of science.

Synthesis Methods

The synthesis of 2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran involves the reaction of 4-fluorobenzaldehyde and 4-fluorophenylboronic acid with diphenylacetylene in the presence of a palladium catalyst. The reaction proceeds through a series of coupling and cyclization steps, resulting in the formation of the desired product.

Scientific Research Applications

2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran has been extensively studied for its potential applications in various scientific fields. In material science, it has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In medicinal chemistry, it has been investigated for its potential as an anticancer agent and as a modulator of the immune system. In organic electronics, it has been explored for its potential as a high-performance transistor material.

properties

CAS RN

18749-93-4

Product Name

2,5-Bis(4-fluorophenyl)-3,4-diphenylfuran

Molecular Formula

C28H18F2O

Molecular Weight

408.4 g/mol

IUPAC Name

2,5-bis(4-fluorophenyl)-3,4-diphenylfuran

InChI

InChI=1S/C28H18F2O/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H

InChI Key

ADODTHGFLQIAHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

synonyms

2,5-Bis(p-fluorophenyl)-3,4-diphenylfuran

Origin of Product

United States

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